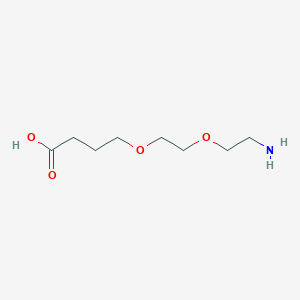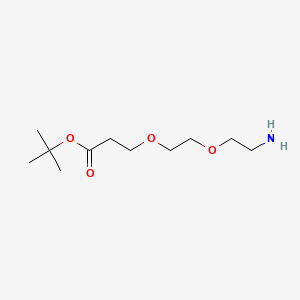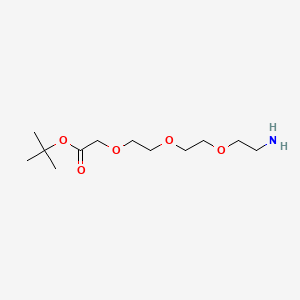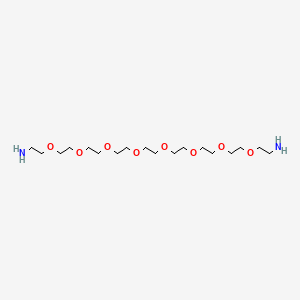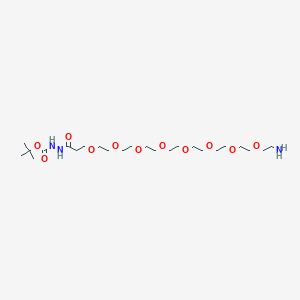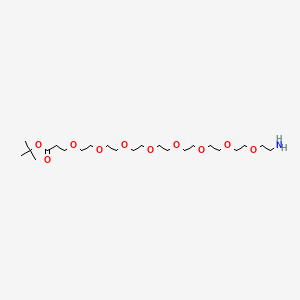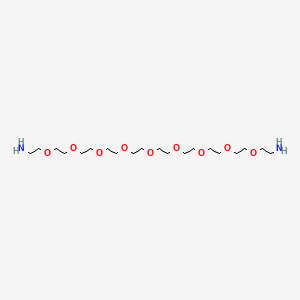
APN-C3-PEG4-azida
Descripción general
Descripción
APN-C3-PEG4-azide is a new class of thiol-specific conjugation reagents . It consists of a thiol-reactive 3-arylpropiolonitrile (APN) group and has good stability in aqueous media . The APN group allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .
Synthesis Analysis
APN-C3-PEG4-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of APN-C3-PEG4-azide is C24H32N6O6 . It has a functional group of 3-arylpropiolonitrile (APN)/Azide and a molecular weight of 500.6 g/mol .Chemical Reactions Analysis
APN-C3-PEG4-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
APN-C3-PEG4-azide has a molecular weight of 500.55 and a molecular formula of C24H32N6O6 . It appears as a solid, off-white to light yellow in color .Aplicaciones Científicas De Investigación
Reactivos de conjugación específicos para tiol
APN-C3-PEG4-azida es una nueva clase de reactivos de conjugación específicos para tiol {svg_1}. Consiste en un grupo 3-arilpropiolonitrilo (APN) reactivo con tiol, que tiene buena estabilidad en medios acuosos {svg_2}. El grupo APN permite el acoplamiento dirigido de tioles en biomoléculas, lo que da como resultado enlaces de tioéter estables sin el riesgo de reacciones secundarias que pueden ocurrir con las maleimidas {svg_3}.
Bioconjugación
This compound es un enlace no escindido para bioconjugación que contiene un grupo azida {svg_4}. Esta propiedad lo hace útil en el campo de la bioconjugación, donde se puede utilizar para unir dos biomoléculas {svg_5}.
Sistemas de administración de fármacos
En la investigación y el desarrollo farmacéuticos, this compound juega un papel vital en la síntesis de bioconjugados con mayor solubilidad y estabilidad {svg_6}. Sus aplicaciones incluyen el desarrollo de sistemas de administración de fármacos dirigidos {svg_7}.
Agentes de imagenología diagnóstica
This compound también se utiliza en el desarrollo de agentes de imagenología diagnóstica {svg_8}. Estos agentes se pueden utilizar para visualizar regiones o funciones específicas del cuerpo, proporcionando información valiosa para el diagnóstico y el tratamiento {svg_9}.
Proteínas terapéuticas
Otra aplicación de this compound es en el desarrollo de proteínas terapéuticas {svg_10}. Estas proteínas se pueden utilizar para tratar una variedad de enfermedades, desde el cáncer hasta los trastornos autoinmunitarios {svg_11}.
Medicina de precisión
Finalmente, this compound contribuye al avance de la medicina de precisión {svg_12}. Al permitir la administración dirigida de fármacos y el desarrollo de terapias personalizadas, ayuda a mejorar los resultados de los pacientes y a reducir los efectos secundarios {svg_13}.
Mecanismo De Acción
Target of Action
APN-C3-PEG4-azide is a thiol-specific conjugation reagent . Its primary targets are the thiols in biomolecules . Thiols, also known as sulfhydryl groups, are functional groups consisting of a sulfur and a hydrogen atom. They are often found in proteins and play a crucial role in their structure and function.
Mode of Action
The compound contains a thiol-reactive 3-arylpropiolonitrile (APN) group . This APN group allows the targeted coupling of thiols in biomolecules . The result of this interaction is the formation of stable thioether linkages . This process avoids the risk of subsequent side reactions that can occur with other reagents, such as maleimides .
Biochemical Pathways
APN-C3-PEG4-azide is a click chemistry reagent . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . These reactions are part of the click chemistry toolbox, a set of reactions that are reliable, selective, and orthogonal to most other chemical reactions. They are often used in bioconjugation, material science, and drug discovery.
Pharmacokinetics
As a peg-based compound , it might exhibit improved solubility and stability, which could potentially enhance its bioavailability.
Result of Action
The result of APN-C3-PEG4-azide’s action is the formation of stable thioether linkages with thiols in biomolecules . This can be used for the targeted modification of proteins and other biomolecules, which is useful in a variety of biochemical and biomedical applications.
Action Environment
The APN group in APN-C3-PEG4-azide has good stability in aqueous media . This suggests that the compound’s action, efficacy, and stability might be influenced by the aqueous environment in which the reactions take place.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[4-(2-cyanoethynyl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJRGOKGCBEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




